1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c21-16-4-2-1-3-13(16)11-22-20(26)23-14-9-19(25)24(12-14)15-5-6-17-18(10-15)28-8-7-27-17/h1-6,10,14H,7-9,11-12H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFPUCNQYISGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenylmethyl group, followed by the introduction of the benzodioxin moiety and the pyrrolidinone ring. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
A structurally related compound, 3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]urea (hereafter referred to as Compound A ), serves as a relevant comparator. The table below highlights critical structural distinctions:
Implications of Structural Variations
Para-substitution often enhances electronic effects (e.g., resonance) but may reduce metabolic stability due to increased exposure.
Benzodioxin Orientation :
- The 6-yl benzodioxin group in the target compound may adopt a distinct spatial arrangement compared to the 2-yl isomer in Compound A. This positional difference could influence π-π stacking or hydrogen-bonding interactions with biological targets.
Research Findings and Limitations
- Synthetic Challenges : The synthesis of the target compound’s 6-yl benzodioxin moiety may require regioselective coupling steps, whereas Compound A’s 2-yl derivative could be more accessible.
- Data Gaps : The provided evidence lacks experimental data (e.g., IC₅₀ values, solubility) for both compounds. Further in vitro or in vivo studies are needed to validate hypotheses derived from structural comparisons.
Biological Activity
1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a urea moiety linked to a chlorophenyl group and a benzodioxin derivative. The molecular formula is , with a molecular weight of approximately 367.83 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in various physiological processes.
Antimicrobial Activity
Studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. It shows potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases. The IC50 values for related compounds have been reported in the range of 1.13 to 6.28 µM against urease and AChE .
Case Studies
Several case studies highlight the biological effects of this compound:
- Antibacterial Screening : A series of synthesized compounds including derivatives of urea were tested against various bacterial strains, showing promising results in inhibiting growth .
- Neuroprotective Effects : In vitro studies indicate that the compound may protect neuronal cells from oxidative stress, suggesting potential applications in neuroprotection .
Comparative Analysis
To provide a clearer understanding of the biological activity, the following table compares the activity levels of related compounds:
Q & A
Q. What are optimized synthetic routes for 1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea, and how can reaction conditions be systematically improved?
A modular synthesis approach is recommended, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl and 5-oxopyrrolidin-3-yl subunits. Key steps include:
- Coupling reactions : Use carbodiimide-mediated urea bond formation between the chlorophenylmethyl amine and the pyrrolidinone intermediate .
- Optimization : Apply Design of Experiments (DoE) to variables (e.g., temperature, solvent polarity, catalyst loading) to maximize yield and minimize byproducts. Flow chemistry systems (e.g., continuous-flow reactors) can enhance reproducibility and scalability .
- Purification : Employ gradient elution HPLC with C18 columns to isolate the final product, validated by LC-MS and NMR .
Q. How can structural characterization of this compound be rigorously validated?
Combine multiple spectroscopic and computational methods:
- NMR : Assign peaks using - HSQC and HMBC to confirm connectivity between the benzodioxin, pyrrolidinone, and urea moieties .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding of the urea group) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns .
Q. What analytical techniques are suitable for assessing purity and stability in aqueous formulations?
- Stability studies : Use accelerated stability testing (40°C/75% RH) with UPLC monitoring to track degradation products (e.g., hydrolysis of the urea bond) .
- Purity analysis : Combine Karl Fischer titration for water content and differential scanning calorimetry (DSC) to detect polymorphic transitions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Analog synthesis : Modify substituents on the benzodioxin (e.g., electron-withdrawing groups) or pyrrolidinone (e.g., stereochemical inversion) to probe target binding .
- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with receptors like kinase domains or GPCRs, guided by PubChem’s structural data .
- Functional assays : Pair SAR with cellular assays (e.g., luciferase-based reporter systems) to quantify target modulation .
Q. What strategies mitigate off-target effects in preclinical models?
- Metabolic profiling : Use liver microsome assays (human/rodent) to identify cytochrome P450-mediated metabolites. LC-MS/MS can detect reactive intermediates .
- Selectivity screening : Screen against panels of related enzymes (e.g., kinase inhibitors) to identify cross-reactivity. Surface plasmon resonance (SPR) provides kinetic binding data .
- Toxicogenomics : RNA-seq or proteomics in primary hepatocytes can reveal pathway-specific toxicity markers .
Q. How can pharmacokinetic (PK) properties be enhanced for in vivo efficacy studies?
- Formulation : Develop nanocrystalline or liposomal formulations to improve aqueous solubility, referencing Pfizer’s patent on urea-based aqueous stabilizers .
- PK/PD modeling : Use compartmental models to correlate plasma concentrations (measured via LC-MS/MS) with target engagement in rodent models .
- Tissue distribution : Radiolabel the compound (e.g., ) and perform autoradiography to assess biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
